molecular formula C18H16Cl3N3O3S2 B2600933 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide CAS No. 324541-13-1

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2600933
CAS No.: 324541-13-1
M. Wt: 492.81
InChI Key: JVVVDYWRARXARD-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including chloroethyl, sulfamoyl, and benzothiazolyl moieties, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Core: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzaldehyde, under acidic conditions.

    Attachment of the Benzamide Group: The benzothiazole intermediate is then reacted with 4-aminobenzoyl chloride to form the benzamide linkage.

    Introduction of the Sulfamoyl Group: The final step involves the reaction of the benzamide intermediate with bis(2-chloroethyl)sulfamide under basic conditions to introduce the bis(2-chloroethyl)sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfamoyl and benzothiazole moieties.

    Hydrolysis: The amide and sulfamoyl groups are susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Nucleophilic Substitution: Products include azido or thiol derivatives.

    Oxidation: Oxidized forms of the sulfamoyl or benzothiazole groups.

    Reduction: Reduced forms of the benzothiazole ring or sulfamoyl group.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)sulfamoyl group forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it targets rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: Another alkylating agent used in cancer therapy.

    Melphalan: Similar in structure and function, used for treating multiple myeloma.

    Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.

Uniqueness

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzothiazole moiety may offer additional interactions with biological targets compared to other alkylating agents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(5-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3O3S2/c19-7-9-24(10-8-20)29(26,27)14-4-1-12(2-5-14)17(25)23-18-22-15-11-13(21)3-6-16(15)28-18/h1-6,11H,7-10H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVVDYWRARXARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3)Cl)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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